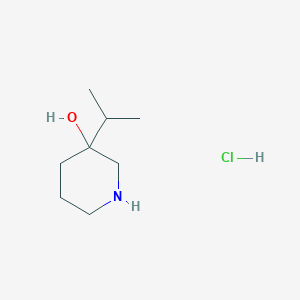

3-Isopropylpiperidin-3-ol hydrochloride

Description

Contextualization within Piperidine (B6355638) Chemistry and its Significance

Overview of Piperidine Derivatives as Scaffolds in Chemical Sciences

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in numerous natural products and synthetic pharmaceuticals. nih.govajchem-a.com Its prevalence is attributed to its conformational flexibility and its ability to engage in various biological interactions. Piperidine derivatives are integral components in a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. encyclopedia.pubnih.gov The nitrogen atom in the piperidine ring can be readily functionalized, allowing for the modulation of a compound's physicochemical properties, such as its solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Historical Context of Piperidinol Synthesis and Utility

The synthesis of piperidinols, piperidine rings bearing a hydroxyl group, has a long history in organic chemistry. Early methods often involved the reduction of corresponding pyridinols or the cyclization of amino alcohols. dtic.mil The development of more sophisticated synthetic strategies has allowed for greater control over the stereochemistry of these compounds, which is often crucial for their biological activity. google.com 3-Hydroxypiperidine, a closely related precursor, is a valuable intermediate in the synthesis of a variety of pharmaceuticals. chemicalbook.comketonepharma.com The introduction of a hydroxyl group can enhance a molecule's polarity and provide a site for further chemical modification.

Rationale for Academic Investigation of 3-Isopropylpiperidin-3-ol (B571949) Hydrochloride

While specific research on 3-Isopropylpiperidin-3-ol hydrochloride is not widely published, the rationale for its academic investigation can be inferred from studies on analogous 3-alkyl-3-hydroxypiperidine derivatives. The presence of a tertiary alcohol at the 3-position, created by the isopropyl group, is of particular interest. Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary or secondary alcohols, which can lead to improved metabolic stability and a longer duration of action for a potential drug candidate.

Scope and Objectives of Research on this Chemical Entity

The primary objectives for academic research on this compound would likely encompass the following areas:

Development of Efficient Synthetic Routes: A key objective would be to establish a reliable and stereoselective method for its synthesis. This could involve the addition of an isopropyl Grignard reagent to a protected 3-piperidone precursor, followed by deprotection and salt formation.

Structural and Conformational Analysis: Detailed characterization of the molecule's three-dimensional structure and conformational preferences would be essential. This would involve techniques such as X-ray crystallography and NMR spectroscopy.

Pharmacological Profiling: A primary goal would be to screen the compound for biological activity across a range of therapeutic targets. Given the prevalence of piperidine scaffolds in neuropharmacology, initial investigations might focus on receptors and enzymes within the central nervous system. nih.gov

Due to the limited specific data available for this compound, the following table presents general properties of closely related and foundational piperidine compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Significance |

| Piperidine | C₅H₁₁N | 85.15 | The foundational heterocyclic scaffold. |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | A key intermediate in pharmaceutical synthesis. chemicalbook.com |

| (3R)-piperidin-3-ol hydrochloride | C₅H₁₂ClNO | 137.61 | A chiral building block in medicinal chemistry. nih.gov |

| This compound | C₈H₁₈ClNO | 179.69 | The subject of this article, a tertiary alcohol derivative. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)4-3-5-9-6-8;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZRFVOURVNTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Isopropylpiperidin 3 Ol Hydrochloride

Retrosynthetic Analysis of the 3-Isopropylpiperidin-3-ol (B571949) Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ub.eduyoutube.comhilarispublisher.com For 3-isopropylpiperidin-3-ol, the primary disconnections are typically made at the carbon-nitrogen bonds within the piperidine (B6355638) ring and the carbon-carbon or carbon-oxygen bonds associated with the substituents.

A logical retrosynthetic approach for the 3-isopropylpiperidin-3-ol skeleton would involve the following key disconnections:

C-N Bond Disconnection: This is a common strategy for cyclic amines. amazonaws.com Disconnecting one of the C-N bonds in the piperidine ring leads to a linear amino alcohol precursor. This precursor can then be cyclized in a forward synthesis.

C-C Bond Disconnection (Isopropyl Group): The bond connecting the isopropyl group to the piperidine ring can be disconnected. This suggests a synthesis where the isopropyl group is introduced onto a pre-formed piperidine ring, likely through the reaction of an organometallic reagent with a ketone.

C-O Bond Disconnection (Alcohol Group): The bond to the hydroxyl group can be disconnected, pointing to a precursor ketone, 3-isopropyl-3-piperidone. The alcohol can then be formed through a reduction reaction in the forward synthesis.

These disconnections lead to several potential synthetic pathways, which are explored in the following sections. A simplified retrosynthetic scheme is presented below:

Table 1: Key Disconnections and Corresponding Forward Reactions

| Retrosynthetic Disconnection | Corresponding Forward Synthetic Reaction | Precursor Molecules |

|---|---|---|

| C-N bond of the piperidine ring | Intramolecular cyclization | Linear amino alcohol |

| C-C bond of the isopropyl group | Grignard or organolithium addition | 3-Piperidone and isopropylmagnesium halide |

Classical and Modern Approaches to Piperidinol Synthesis

The synthesis of the piperidinol core can be achieved through various established and contemporary chemical methods. researchgate.netdtic.mil

One of the classical approaches to forming the piperidine ring is through intramolecular cyclization of a linear precursor. researchgate.netnih.govnih.gov This typically involves the formation of a carbon-nitrogen bond. For instance, a 1,5-amino alcohol can be induced to cyclize to form the piperidine ring.

Another strategy involves the alkylation of a pre-existing piperidine derivative. For example, starting with a suitable piperidone, alkylation at the alpha-carbon to the carbonyl group can introduce desired substituents. However, for a tertiary alcohol like 3-isopropylpiperidin-3-ol, this strategy is less direct for the formation of the core skeleton but can be used to introduce other substituents if needed.

A more direct cyclization approach might involve a Dieckmann condensation of a suitably substituted diester to form a β-keto ester, which can then be further manipulated to the desired piperidinol. dtic.mil

The formation of the tertiary alcohol at the 3-position is a critical step. A common and effective method is the reduction of a corresponding ketone, in this case, N-protected 3-isopropyl-3-piperidone.

Various reducing agents can be employed for this transformation, each offering different levels of selectivity and reactivity. dtic.mil

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing ketones to alcohols. dtic.mil The choice between them often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., platinum, palladium, or nickel) to reduce the ketone. nih.govorganic-chemistry.org This method is often stereoselective, and the stereochemical outcome can sometimes be influenced by the choice of catalyst and reaction conditions.

Biocatalysis: In recent years, the use of enzymes, such as ketoreductases, has gained prominence for the stereoselective reduction of ketones. derpharmachemica.comnih.gov These biocatalysts can offer high enantioselectivity and operate under mild reaction conditions. derpharmachemica.comnih.gov

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Methanol or ethanol, room temperature | Mild and selective for ketones and aldehydes. |

| Lithium aluminum hydride | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Very powerful, reduces most carbonyl functional groups. |

| Hydrogen gas with catalyst | H₂/Pd, Pt, Ni | Varies (pressure, temperature) | Can be stereoselective. nih.gov |

The introduction of the isopropyl group at the 3-position is a key step in the synthesis. A highly effective method for this transformation is the reaction of an organometallic reagent with a suitable electrophile.

A common strategy involves the use of an N-protected 3-piperidone as the starting material. google.com The carbonyl group at the 3-position is an excellent electrophilic site for the addition of a nucleophilic isopropyl group.

Grignard Reagents: Isopropylmagnesium bromide or chloride (i-PrMgBr or i-PrMgCl) are commonly used Grignard reagents that will readily add to the carbonyl of 3-piperidone to form the tertiary alcohol in a single step.

Organolithium Reagents: Isopropyllithium (i-PrLi) is another powerful nucleophile that can be used for this transformation.

The general reaction is as follows:

N-Protected 3-Piperidone + Isopropyl-M → N-Protected 3-Isopropylpiperidin-3-ol

Where M can be MgBr, MgCl, or Li. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions with the amine.

Stereoselective Synthesis of 3-Isopropylpiperidin-3-ol Hydrochloride

Controlling the stereochemistry at the C3 position is a significant challenge in the synthesis of 3-isopropylpiperidin-3-ol. Stereoselective methods are employed to produce a single enantiomer or diastereomer of the target molecule. nih.gov

A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing an enantiomerically pure 3-isopropylpiperidin-3-ol, a chiral auxiliary could be attached to the nitrogen atom of the piperidine ring. This chiral N-substituent would then influence the facial selectivity of the addition of the isopropyl group to the 3-piperidone.

For example, a chiral oxazolidinone or a derivative of a chiral amino alcohol could be used as the auxiliary. The steric bulk of the auxiliary would block one face of the carbonyl group, forcing the incoming isopropyl nucleophile to attack from the less hindered face. This would result in the formation of one enantiomer of the product in excess.

The general steps for a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary: The chiral auxiliary is attached to the nitrogen of a piperidine precursor.

Diastereoselective reaction: The key bond-forming reaction (e.g., Grignard addition) is carried out, with the chiral auxiliary directing the stereochemistry.

Removal of the chiral auxiliary: The auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.

Table 3: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions. |

| (S)-(-)-1-Phenylethylamine | Chiral amine | Resolution of racemic mixtures, asymmetric synthesis. |

| Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, alkylations. |

The final step in the synthesis, regardless of the route taken to the free base, is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the 3-isopropylpiperidin-3-ol base with hydrochloric acid (HCl), often in a suitable organic solvent like ether or isopropanol, to precipitate the salt.

Asymmetric Catalysis in Piperidinol Synthesis

The asymmetric synthesis of piperidinols is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. While direct asymmetric catalytic methods for 3-isopropylpiperidin-3-ol are not extensively documented, analogous syntheses of chiral 3-hydroxypiperidines provide a framework for potential strategies. A prominent approach involves the asymmetric reduction of a corresponding N-protected 3-piperidone precursor.

Biocatalysis, specifically the use of ketoreductases (KREDs), has emerged as a powerful tool for the enantioselective reduction of cyclic ketones. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, is achieved through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase. chemicalbook.comnih.gov This process often utilizes a glucose dehydrogenase (GDH) system for cofactor regeneration (NADH or NADPH). nih.govmdpi.com The high enantioselectivity (often >99% ee) and mild reaction conditions make this a highly attractive method. mdpi.comderpharmachemica.com It is conceivable that a suitably engineered ketoreductase could be employed for the asymmetric reduction of an N-protected 3-oxopiperidine to yield a chiral precursor to 3-isopropylpiperidin-3-ol, followed by the introduction of the isopropyl group.

Another strategy in asymmetric catalysis involves the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of reactions that form the piperidine ring or introduce the chiral center.

| Catalytic System | Precursor | Product | Key Features |

| Ketoreductase (KRED) & GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. chemicalbook.comnih.govmdpi.com |

| Bakers' Yeast | Substituted 3-oxo-piperidine-dicarboxylates | Chiral 3-hydroxy-piperidine-dicarboxylates | High diastereomeric and enantiomeric excess. nottingham.ac.uk |

Diastereoselective Pathways

In the absence of a chiral catalyst, the synthesis of 3-isopropylpiperidin-3-ol would likely proceed through the addition of an isopropyl nucleophile, such as isopropyl magnesium bromide (a Grignard reagent), to an N-protected 3-piperidone. This reaction would generate a racemic mixture of the product. The development of diastereoselective pathways is therefore critical for controlling the relative stereochemistry when other chiral centers are present in the molecule or when a chiral auxiliary is used.

For instance, the reduction of substituted 3-piperidones can lead to the formation of diastereomeric 3-hydroxypiperidines. dtic.mil The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol. While this applies to the formation of a secondary alcohol, similar principles of steric approach control would govern the addition of a nucleophile to a prochiral ketone.

Furthermore, diastereoselective methods have been developed for the synthesis of polysubstituted piperidines. nih.gov These strategies often rely on controlling the stereochemistry during ring formation or through the stereoselective functionalization of an existing piperidine ring.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the tertiary hydroxyl group, the secondary amine of the piperidine ring (in its hydrochloride salt form), and the isopropyl moiety. Derivatization at these sites allows for the synthesis of a diverse range of analogues with potentially modulated biological activities.

The tertiary nature of the hydroxyl group in 3-isopropylpiperidin-3-ol presents significant steric hindrance, which can impede reactions at this site.

Etherification: The formation of ethers from tertiary alcohols is generally challenging under standard Williamson ether synthesis conditions due to competing elimination reactions. masterorganicchemistry.com However, methods for the etherification of sterically hindered alcohols have been developed, such as using strong bases and reactive alkylating agents or employing acid-catalyzed additions to alkenes. masterorganicchemistry.comorganic-chemistry.org Another approach is the use of metal-catalyzed couplings, for example, with unactivated tertiary alkyl bromides. organic-chemistry.org

Esterification: Direct esterification of tertiary alcohols with carboxylic acids under acidic conditions (Fischer esterification) is often inefficient due to the propensity of the tertiary carbocation intermediate to undergo elimination. masterorganicchemistry.com More effective methods for the esterification of tertiary alcohols include the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, or specialized coupling reagents. google.comorganic-chemistry.org

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of transformations, typically after neutralization of the hydrochloride salt.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. patsnap.com The choice of reagents and conditions can be tailored to introduce a wide range of substituents.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a common strategy for the synthesis of piperidine-containing drug candidates. google.com

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-isopropylpiperidin-3-ol |

| N-Acylation | Acyl chloride, Base | N-Acyl-3-isopropylpiperidin-3-ol |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-3-isopropylpiperidin-3-ol |

Direct functionalization of the isopropyl group presents a significant synthetic challenge due to the inertness of the C-H bonds. However, advances in C-H functionalization methodologies may offer potential routes.

Strategies could involve radical-mediated reactions or transition-metal-catalyzed C-H activation. For instance, methods for the CH-functionalization of isopropyl groups on other scaffolds have been reported. nih.gov It is also conceivable that late-stage functionalization could be achieved through directed metalation, where a nearby functional group directs a metal catalyst to a specific C-H bond. However, the application of these methods to 3-isopropylpiperidin-3-ol is not specifically described in the available literature.

Process Chemistry Considerations for Scalable Synthesis

The translation of a synthetic route for this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

For a chiral synthesis, the choice between chemical resolution and asymmetric synthesis is a key consideration. While chemical resolution can be effective, it is often less atom-economical than an asymmetric catalytic approach. chemicalbook.comgoogle.com The development of a robust and scalable asymmetric reduction of a 3-piperidone precursor, for example, using a stable and highly active ketoreductase, would be a desirable strategy. nih.govmdpi.com

Process safety is paramount, especially when handling reactive reagents such as Grignard reagents or metal hydrides. The use of continuous flow chemistry can offer advantages in terms of heat management and safety for highly exothermic reactions.

Purification of the final product and intermediates is another critical aspect. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The formation of the hydrochloride salt can aid in the purification and handling of the final product, as it is often a crystalline solid with improved stability.

Spectroscopic and Structural Characterization of 3 Isopropylpiperidin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Isopropylpiperidin-3-ol (B571949) hydrochloride would provide crucial information for its structural confirmation. In the ¹H NMR spectrum, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the isopropyl group, the hydroxyl group, and the amine proton. The chemical shifts (δ) of the piperidinyl protons would likely appear in the range of 1.5-3.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) providing information about adjacent protons. The isopropyl group would exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The hydroxyl and amine protons would likely appear as broad singlets, and their chemical shifts could be solvent and concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon of the piperidine ring bearing the hydroxyl and isopropyl groups (C3) would be a key quaternary carbon signal. The other piperidine ring carbons would appear at distinct chemical shifts, and the isopropyl group would show two signals corresponding to the methyl and methine carbons.

A hypothetical data table for the expected NMR assignments is presented below. Please note that these are estimated values and actual experimental data may vary.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperidine-H2 | ~3.0-3.4 (m) | ~45-50 |

| Piperidine-H4 | ~1.6-2.0 (m) | ~20-25 |

| Piperidine-H5 | ~1.6-2.0 (m) | ~25-30 |

| Piperidine-H6 | ~2.8-3.2 (m) | ~40-45 |

| Isopropyl-CH | ~2.0-2.4 (septet) | ~30-35 |

| Isopropyl-CH₃ | ~0.9-1.1 (d) | ~15-20 |

| OH | variable (br s) | - |

| NH₂⁺ | variable (br s) | - |

| Piperidine-C3 | - | ~70-75 |

2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton network within the piperidine ring and the isopropyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Conformational Analysis via NMR

The piperidine ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring can adopt either an axial or equatorial position. For 3-Isopropylpiperidin-3-ol hydrochloride, the preferred conformation of the piperidine ring and the orientation of the isopropyl and hydroxyl groups can be investigated using NMR.

Analysis of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can provide insights into the dihedral angles and thus the ring conformation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can reveal through-space interactions between protons, which helps to determine their relative spatial proximity and further elucidate the conformational preferences of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (ammonium) | Stretching | 2400-3200 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-N (amine) | Stretching | 1020-1250 |

| N-H (ammonium) | Bending | 1500-1650 |

The presence of a broad band in the high-frequency region of the IR spectrum would be indicative of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The C-H stretching vibrations of the piperidine ring and the isopropyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are diagnostic for the structure.

Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the solid-state structure and properties of this compound. The presence of hydroxyl (-OH) and ammonium (B1175870) (-NH₂⁺) groups allows for the formation of extensive intermolecular and potentially intramolecular hydrogen bonds. The chloride counter-ion can also act as a hydrogen bond acceptor.

In the IR spectrum, the presence of hydrogen bonding is typically evidenced by the broadening and red-shifting (shift to lower wavenumbers) of the O-H and N-H stretching bands. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice. These interactions are crucial in determining the packing of the molecules in the solid state and influence physical properties such as melting point and solubility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through various ionization methods and fragmentation analyses, a detailed picture of the molecule's composition and connectivity can be obtained.

Ionization Techniques for Molecular Weight Determination

To ascertain the molecular weight of this compound, soft ionization techniques are typically employed to minimize fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is a particularly suitable method for this compound, given its polar nature and the presence of a tertiary amine that can be readily protonated. nih.gov In ESI-MS, the protonated molecule, [M+H]⁺, would be observed, where 'M' represents the free base, 3-Isopropylpiperidin-3-ol. This allows for the direct determination of the molecular weight of the free base.

Another applicable technique is Chemical Ionization (CI), which is a lower-energy method compared to Electron Ionization (EI) and also results in less fragmentation, thus providing a clear molecular ion peak.

Table 1: Expected Molecular Ions for 3-Isopropylpiperidin-3-ol in Mass Spectrometry

| Ionization Technique | Expected Ion | Description |

| Electrospray (ESI) | [M+H]⁺ | Protonated molecule of the free base. |

| Chemical Ionization (CI) | [M+H]⁺ | Protonated molecule of the free base. |

Fragmentation Pathways for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are instrumental in confirming the structure of this compound by analyzing its fragmentation patterns. nih.gov The fragmentation of the protonated molecule is expected to follow pathways characteristic of piperidine derivatives and tertiary alcohols.

Table 2: Plausible Mass Spectrometric Fragments of 3-Isopropylpiperidin-3-ol

| Fragment | Proposed Structure/Origin |

| [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol. |

| [M+H - C₃H₇]⁺ | Loss of the isopropyl group. |

| Ring-opened fragments | Cleavage of C-C bonds within the piperidine ring. |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound with a high degree of confidence. dovepress.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This capability is crucial for unequivocally confirming the chemical formula of the compound and differentiating it from potential isomeric structures. acs.org

X-ray Crystallography and Solid-State Structure

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. As a hydrochloride salt, the protonated piperidinium (B107235) nitrogen and the chloride anion will be key players in the crystal packing. nih.gov Strong hydrogen bonds are anticipated between the protonated amine (N⁺-H) and the chloride ion (Cl⁻). nih.gov

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N⁺-H (Piperidinium) | Cl⁻ |

| Hydrogen Bond | O-H (Hydroxyl) | Cl⁻ |

| Hydrogen Bond | O-H (Hydroxyl) | O (Hydroxyl of another molecule) |

| van der Waals Forces | All atoms | All atoms |

Absolute Configuration Determination (if applicable)**

The carbon atom at the 3-position of the piperidine ring, which is bonded to the hydroxyl and isopropyl groups, is a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S forms). X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of one of the enantiomers can be obtained. wikipedia.orgnih.gov By analyzing the diffraction pattern, specifically through the anomalous dispersion effect, the absolute spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of the R or S configuration. libretexts.org This is crucial for applications where stereochemistry plays a vital role.

Chiroptical Properties of Enantiomerically Pure Forms

The characterization of enantiomerically pure compounds heavily relies on the analysis of their chiroptical properties, which describe the differential interaction of chiral molecules with left- and right-circularly polarized light. These properties, namely optical rotation and circular dichroism, are fundamental to confirming the enantiomeric purity and determining the absolute configuration of chiral molecules.

Optical Rotation

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated upon passing through a sample of a chiral substance. This phenomenon is measured using a polarimeter. The specific rotation ([α]) is a characteristic property of a chiral compound and is defined as the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature, for a sample concentration of 1 g/mL in a 1-decimeter path length cell.

For the enantiomers of a chiral compound, the specific rotation values are equal in magnitude but opposite in sign. For instance, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X°. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is another critical technique for studying chiral molecules. It measures the difference in absorption of left- and right-circularly polarized light by a chiral sample as a function of wavelength. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores.

Enantiomers produce CD spectra that are mirror images of each other. This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine enantiomeric purity and, in some cases, the absolute configuration by comparing experimental spectra with theoretical calculations or with the spectra of structurally related compounds of known configuration.

Status of Research for this compound

Currently, there are no published studies that report the experimental determination of the specific rotation or the circular dichroism spectra for the individual enantiomers of this compound. The synthesis and isolation of the enantiomerically pure forms of this compound would be a prerequisite for such measurements. Techniques for chiral separation, such as preparative chiral high-performance liquid chromatography (HPLC) or diastereomeric salt resolution, would need to be developed and applied to the racemic mixture of this compound.

Following successful separation, the chiroptical properties of each enantiomer could be determined. The data would be invaluable for establishing a complete spectroscopic and structural profile of this compound and would be essential for any future studies involving its stereospecific interactions or applications.

Computational and Theoretical Studies of 3 Isopropylpiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of substituted piperidines. researchgate.net These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the electronic structure and energy of a molecule. taylorandfrancis.com For a molecule like 3-isopropylpiperidin-3-ol (B571949) hydrochloride, these calculations would typically be performed on the protonated piperidinium (B107235) cation.

The first step in a computational study is geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For piperidinium salts, this involves optimizing bond lengths, bond angles, and dihedral angles. jksus.org DFT functionals such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are commonly used for this purpose as they provide a good balance between accuracy and computational cost. nih.govchemistry.kz

Once the geometry is optimized, various electronic properties can be analyzed. The distribution of electron density reveals how electrons are shared between atoms, highlighting polar bonds and reactive sites. A Natural Bond Orbital (NBO) analysis can be performed to study charge distribution and intramolecular interactions, such as hydrogen bonding, which would be critical in understanding the interplay between the hydroxyl group, the isopropyl substituent, and the protonated amine in the piperidine (B6355638) ring. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Substituted Piperidinium Chair Conformation (Illustrative) This table is illustrative, based on typical values for substituted piperidines, as specific data for 3-isopropylpiperidin-3-ol hydrochloride is not available.

| Parameter | Typical Value |

|---|---|

| C-N Bond Length (Å) | 1.50 - 1.53 |

| C-C Bond Length (Å) | 1.52 - 1.55 |

| C-O Bond Length (Å) | 1.42 - 1.45 |

| C-N-C Bond Angle (°) | 110 - 114 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For the 3-isopropylpiperidin-3-ol cation, the HOMO would likely be localized around the oxygen and nitrogen atoms, while the LUMO would be distributed across the C-H and N-H antibonding orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidinium Derivative This table presents hypothetical data to illustrate the concept.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | +1.2 |

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) spectrum can be generated. chemistry.kz This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium (B1175870) salt, and various C-H and C-C stretching and bending modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and stereochemistry.

Conformational Analysis and Energy Landscapes

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric and torsional strain. nih.gov For a 3,3-disubstituted piperidine like the target compound, the chair conformation is still expected to be dominant. However, the substituents—isopropyl and hydroxyl groups—can exist in either axial or equatorial positions on the ring.

Conformational analysis involves calculating the relative energies of all possible stable conformers to determine the most energetically favorable one. For 3-isopropylpiperidin-3-ol, the key equilibrium would be between the two chair conformers where the isopropyl and hydroxyl groups exchange axial and equatorial positions. Due to the steric bulk of the isopropyl group, it is strongly predicted that the most stable conformer would place the isopropyl group in the equatorial position to minimize steric clashes (A¹-strain) with the rest of the ring. nih.gov The smaller hydroxyl group would consequently occupy the axial position. Computational methods can quantify this energy difference (ΔG), providing insight into the conformational equilibrium.

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound in a solvent (e.g., water), MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the cation and its chloride counter-ion.

Conformational Dynamics: The transitions between different ring conformations (e.g., chair-boat-twist interconversions) and the rotation of the isopropyl and hydroxyl groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule's N-H and O-H groups and the surrounding solvent molecules.

These simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment, which is often not captured by gas-phase or implicit solvent quantum calculations. nih.gov

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry can be used to predict the reactivity of a molecule and explore potential reaction mechanisms. A Molecular Electrostatic Potential (MEP) map, for instance, can be generated from the calculated electron density. The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the 3-isopropylpiperidin-3-ol cation, the region around the hydroxyl proton and the ammonium protons would be strongly positive (electrophilic), while the oxygen atom's lone pairs would represent a negative (nucleophilic) site.

Computational Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at a molecular level. While direct molecular docking studies on this compound are not extensively available in the public domain, the wealth of research on the docking of various piperidine derivatives provides a strong framework for inferring its potential binding modes and interactions with relevant biological targets, most notably the sigma-1 (σ1) receptor.

The piperidine scaffold is a common feature in many ligands that target the σ1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov Computational studies have consistently demonstrated the importance of the protonated piperidine nitrogen for anchoring ligands within the σ1 receptor's binding pocket. nih.gov

Detailed research findings from molecular modeling of various piperidine-based ligands with the σ1 receptor have elucidated key interactions that are likely relevant for this compound. The binding site of the σ1 receptor is characterized by a hydrophobic pocket containing several key amino acid residues that play a crucial role in ligand recognition and binding. uniba.itnih.gov

A pivotal interaction observed in numerous docking studies of piperidine derivatives is the formation of a salt bridge between the positively charged nitrogen of the piperidine ring and the carboxylate group of specific acidic amino acid residues within the binding site. acs.org For the σ1 receptor, the highly conserved residue Glu172 is a primary interaction point. acs.org In some cases, a bidentate salt bridge involving both Glu172 and Asp126 has been observed, further stabilizing the ligand within the active site. nih.gov

Molecular dynamics simulations of piperidine-based compounds bound to the σ1 receptor have further illuminated the dynamic nature of these interactions, revealing the crucial amino acid residues that maintain stable contact with the ligand over time. nih.gov These simulations often highlight the importance of aromatic residues such as Tyr103 and Phe107, which can engage in π-cation or hydrophobic interactions with the piperidine ring and its substituents. nih.govresearchgate.net

The following interactive data tables summarize the key interacting residues and types of interactions commonly observed in molecular docking studies of piperidine derivatives with the σ1 receptor, which can be extrapolated to understand the potential binding of this compound.

| Key Interacting Residue | Type of Interaction | Likely Interacting Moiety of this compound |

| Glu172 | Salt Bridge, Hydrogen Bond | Protonated Piperidine Nitrogen |

| Asp126 | Salt Bridge | Protonated Piperidine Nitrogen |

| Tyr103 | Hydrophobic, Aromatic | Isopropyl Group, Piperidine Ring |

| Phe107 | π-Cation, Hydrophobic | Protonated Piperidine Nitrogen, Isopropyl Group |

| Tyr206 | Hydrophobic | Isopropyl Group |

| Trp89 | Hydrophobic | Isopropyl Group |

| Met93 | Hydrophobic | Isopropyl Group |

| Leu182 | Hydrophobic | Isopropyl Group |

| Interaction Type | Description | Potential Role in Binding of this compound |

| Electrostatic (Salt Bridge) | An attractive force between the positively charged piperidine nitrogen and negatively charged residues like Glu172 and Asp126. | Serves as the primary anchor for the ligand within the binding site. |

| Hydrogen Bonding | A non-covalent attraction between a hydrogen atom and an electronegative atom. | The 3-hydroxyl group can act as a hydrogen bond donor or acceptor, enhancing binding affinity. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | The isopropyl group and the carbon backbone of the piperidine ring stabilize the ligand in the hydrophobic pocket. |

| π-Cation Interactions | A non-covalent interaction between a cation and the face of an electron-rich π system. | The protonated piperidine nitrogen can interact with aromatic residues like Phe107. |

Advanced Analytical Methodologies for 3 Isopropylpiperidin 3 Ol Hydrochloride in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Isopropylpiperidin-3-ol (B571949) hydrochloride from interfering components within a sample matrix, ensuring that subsequent detection and quantification are both accurate and precise. The selection of the appropriate chromatographic technique is contingent upon the specific requirements of the analysis, including sample complexity, required sensitivity, and throughput.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times. csfarmacie.cz For the analysis of 3-Isopropylpiperidin-3-ol hydrochloride in complex matrices, UPLC coupled with mass spectrometry (UPLC-MS/MS) is a particularly powerful tool. The enhanced peak concentration (narrower peaks) achieved with UPLC leads to a taller peak height and an improved signal-to-noise ratio, which is beneficial for trace-level quantification. A typical UPLC method would employ a sub-2 µm C18 column (e.g., Acquity BEH C18) with a gradient elution using mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile. csfarmacie.cz

Chiral Chromatography for Enantiomeric Purity Assessment

The 3-Isopropylpiperidin-3-ol molecule contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since different enantiomers of a compound can exhibit distinct pharmacological activities, it is often crucial to assess the enantiomeric purity of the substance. mdpi.com Chiral chromatography is the gold standard for separating and quantifying enantiomers. researchgate.net

This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comresearchgate.net For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), have proven effective. tandfonline.com

Method development for chiral separations involves screening different CSPs and mobile phases. Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., ethanol with a basic additive like diethylamine) are often employed. tandfonline.com Similar to achiral HPLC, if UV detection is used, pre-column derivatization may be necessary to introduce a chromophore and achieve the required sensitivity for detecting small amounts of the undesired enantiomer. tandfonline.comnih.gov

Table 2: Example Chiral HPLC Method for a Piperidine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Ethanol with 0.1% Diethylamine | tandfonline.com |

| Flow Rate | 0.5 mL/min | tandfonline.com |

| Detection | UV at 228 nm (after derivatization) | tandfonline.com |

| Resolution (Rs) | > 4.0 between enantiomers | tandfonline.com |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its exceptional sensitivity and selectivity make it the definitive tool for the trace-level quantification and structural confirmation of compounds like this compound, especially when coupled with a chromatographic separation technique. forensicrti.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry, or MS/MS, adds another dimension of selectivity to the analysis. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the protonated molecule of this compound (the precursor ion). This selected ion then passes into the second quadrupole (Q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor a specific, characteristic fragment ion (a product ion). nih.gov

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it is unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ion as the target analyte. nih.govscielo.br For piperidine alkaloids containing a hydroxyl group, a major fragmentation pathway is the neutral loss of water (H₂O). forensicrti.orgnih.gov Therefore, a probable and highly specific MRM transition for 3-Isopropylpiperidin-3-ol would be the transition from its protonated molecular ion to the ion resulting from the loss of water.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of a chromatographic separation technique with a mass spectrometer provides a powerful analytical system that leverages the separation power of chromatography and the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated components eluting from the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The high energy of EI (typically 70 eV) causes extensive fragmentation of the molecule, producing a unique "fingerprint" mass spectrum. caymanchem.com For piperidine derivatives, characteristic fragment ions can be observed resulting from the cleavage of the piperidine ring and the isopropyl substituent, allowing for confident structural identification. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for quantifying non-volatile compounds like this compound in complex biological matrices. researchgate.net The eluent from the LC column is introduced into an ion source, typically an Electrospray Ionization (ESI) source, which is a soft ionization technique that usually produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation. forensicrti.org This protonated molecule serves as the precursor ion for subsequent MS/MS analysis, as described above, enabling highly sensitive and selective quantification.

Table 3: Representative Mass Spectrometry Parameters for Piperidine Derivative Analysis

| Technique | Parameter | Typical Setting | Reference |

|---|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV | caymanchem.com |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | ||

| Carrier Gas | Helium at 1.0 mL/min | oup.com | |

| Mass Scan Range | m/z 45-650 | oup.com | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive | forensicrti.org |

| Scan Type | Multiple Reaction Monitoring (MRM) | scielo.br | |

| Precursor Ion [M+H]⁺ | Specific to 3-Isopropylpiperidin-3-ol | nih.gov | |

| Product Ion | [M+H - H₂O]⁺ and/or other characteristic fragments | forensicrti.orgnih.gov | |

| Collision Gas | Argon or Nitrogen | nih.gov |

Derivatization Strategies for Analytical Purposes

Derivatization is a critical step in the analysis of polar compounds like this compound, particularly for GC-based methods. researchgate.net This process involves chemically modifying the analyte to produce a derivative with improved analytical characteristics. The primary goals of derivatization are to increase volatility and thermal stability, reduce polarity, and enhance detector response, thereby improving peak shape and resolution. nih.govlibretexts.orgjfda-online.com The active hydrogens on the alcohol and amine functional groups of the molecule are the primary targets for these chemical modifications. libretexts.org

The three most common derivatization techniques applicable to this compound are silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most widely used derivatization methods for compounds containing active hydrogens. researchgate.netresearchgate.net The reaction involves replacing the active hydrogen of the hydroxyl (-OH) and amine (-NH) groups with a non-polar trimethylsilyl (TMS) group. phenomenex.com This transformation significantly reduces the polarity and boiling point of the analyte, making it more volatile and suitable for GC analysis. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reaction rate, especially for sterically hindered groups. phenomenex.com

Acylation: In this process, the hydroxyl and amine groups react with an acylating reagent to form more volatile and stable esters and amides, respectively. libretexts.org Reagents are typically acid anhydrides or acid halides. libretexts.org For enhanced sensitivity, particularly with electron capture detection (ECD), fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently employed. libretexts.orgnih.gov Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation: This technique involves replacing the active hydrogens with an alkyl group. libretexts.org For the hydroxyl group, this typically results in the formation of an ether or, more commonly in derivatization, an ester through reaction with an appropriate reagent. libretexts.org Carboxylic acids are often converted to esters, which are less polar and more volatile. libretexts.org Reagents like N,N-dimethylformamide dimethylacetal (DMFDA) can react with amines, phenols, and alcohols. libretexts.org Similar to acylation, the use of halogenated alkylating agents, such as pentafluorobenzyl bromide (PFB-Br), can significantly improve the response of an ECD. libretexts.org

Table 1: Common Derivatization Reagents and Their Target Functional Groups

| Derivatization Type | Reagent Abbreviation | Full Reagent Name | Target Functional Groups | Resulting Derivative |

|---|---|---|---|---|

| Silylation | BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Alcohols, Amines, Amides, Carboxylic Acids | TMS Ether, TMS Amine |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Alcohols, Amines, Amides, Carboxylic Acids | TMS Ether, TMS Amine | |

| TMCS | Trimethylchlorosilane | Catalyst for hindered groups | - | |

| Acylation | TFAA | Trifluoroacetic anhydride | Alcohols, Amines, Phenols | Fluoroacyl Ester, Fluoroacyl Amide |

| PFPA | Pentafluoropropionic anhydride | Alcohols, Amines, Phenols | Fluoroacyl Ester, Fluoroacyl Amide | |

| HFBA | Heptafluorobutyric anhydride | Alcohols, Amines, Phenols | Fluoroacyl Ester, Fluoroacyl Amide | |

| Alkylation | PFB-Br | Pentafluorobenzyl bromide | Carboxylic acids, Alcohols, Thiols | PFB Ester, PFB Ether |

| DMFDA | N,N-dimethylformamide dimethylacetal | Amines, Phenols, Thiols, Amino Acids | Methyl Ester, Methyl Ether |

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters include the choice of reagent, solvent, reaction temperature, and reaction time. nih.govresearchgate.net

Reagent and Solvent: The choice of derivatizing reagent depends on the reactivity of the functional groups and the desired properties of the derivative. The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Solvents like pyridine are often used as they can act as catalysts and help to solubilize the analyte. phenomenex.comresearchgate.net

Temperature and Time: The optimal temperature and duration of the reaction can vary significantly. Some reactions are complete within minutes at room temperature, while others may require elevated temperatures for several hours. For example, one study optimizing silylation found that methoxyamination at room temperature for 24 hours followed by a 2-hour silylation at a high temperature yielded efficient derivatization. researchgate.net Another automated method optimized the process to 60 minutes at 30°C for the first step, followed by 30 minutes at 30°C for the silylation step. nih.gov It is crucial to find a balance, as excessive heat or prolonged reaction times can lead to the degradation of the derivatives. researchgate.net A systematic approach, such as a factorial response surface design, can be employed to identify the optimal conditions for factors like reaction time and temperature.

Table 2: Example Parameters for Optimization of Derivatization | Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Temperature | 30 °C | 37 °C | 45 °C | 30 °C showed the best results for a calibration mix. | nih.gov | | Time (Silylation) | 10 min | 30 min | 1 h | 2 h | A 2-hour silylation was found to be efficient. | researchgate.net | | Reagent | HFBA | PFPA | TFAA | PFPA provided the best sensitivity for amphetamine-related drugs. | nih.gov | | Catalyst | None | Pyridine | TMCS | Pyridine can enhance the leaving capacity of the active hydrogen. | phenomenex.com |

Method Validation and Performance Characteristics

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. tandfonline.comresearchgate.net Validation establishes the performance characteristics of the method, ensuring that it is selective, sensitive, and provides accurate and precise quantitative results.

Selectivity refers to the method's ability to measure the analyte of interest without interference from other components in the sample matrix, such as impurities or degradation products. researchgate.net Specificity is the ultimate degree of selectivity, demonstrating that the method produces a response only for the analyte. researchgate.net

In chromatographic methods, selectivity is typically demonstrated by analyzing blank matrix samples (e.g., plasma or water without the analyte). semanticscholar.org The absence of any interfering peaks at the retention time of the derivatized this compound confirms the method's selectivity. semanticscholar.org This ensures that the detected signal is solely from the analyte and not from co-eluting matrix components. researchgate.net

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.info It is a measure of the method's sensitivity. The LOD is often determined by analyzing samples with known low concentrations of the analyte and is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3. d-nb.info For a related piperidine compound analyzed by HPLC after derivatization, the LOD was reported to be 0.15 µg/mL. nih.gov

The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. d-nb.info This is the lowest concentration at which quantitative results can be confidently reported. The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10 or is established as the lowest point on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation ≤ 20%). d-nb.infonih.gov In validated methods for other piperidine derivatives, LOQ values have been reported in the range of 25 ng/mL to 0.44 µg/mL, depending on the analytical technique and matrix. nih.govnih.gov

Table 3: Summary of Method Validation Performance Characteristics

| Parameter | Definition | Common Acceptance Criteria | Example Value (Piperidine Compounds) |

|---|---|---|---|

| Selectivity | Ability to differentiate and measure the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank samples. | N/A |

| LOD | Lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL nih.gov |

| LOQ | Lowest analyte concentration that can be accurately and precisely quantified. | Signal-to-Noise Ratio ≥ 10; Precision (%RSD) ≤ 20% | 0.44 µg/mL nih.gov, 25 ng/mL nih.gov |

Accuracy and Precision

In the validation of an analytical method, accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogenous sample. For this compound, determining these parameters would involve repeated analysis of samples with known concentrations of the analyte in various complex matrices, such as biological fluids or pharmaceutical formulations.

Accuracy is typically assessed by determining the percentage recovery of the analyte. This involves spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., low, medium, and high). The analysis is then performed, and the measured concentration is compared to the known spiked amount. An ideal analytical method would demonstrate high recovery rates, typically within a range of 98-102%.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by performing a series of analyses on the same sample by the same analyst on the same day and instrument. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A precise method would yield a low RSD, typically below 2%.

Without specific studies on this compound, it is not possible to present a data table summarizing the accuracy and precision of a validated analytical method. Such a table would typically include:

Hypothetical Data Table for Accuracy and Precision of an HPLC-UV Method for this compound in Human Plasma

| Concentration Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=6) | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |

| Low QC | 10 | 9.8 ± 0.4 | 98.0 | 4.1 | 5.2 |

| Medium QC | 100 | 101.2 ± 3.5 | 101.2 | 3.5 | 4.1 |

| High QC | 500 | 495.5 ± 14.9 | 99.1 | 3.0 | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Robustness and Ruggedness

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. To test the robustness of a method for analyzing this compound, parameters such as the pH of the mobile phase, column temperature, flow rate, and wavelength of detection would be slightly altered. The effect of these changes on the analytical results (e.g., peak area, retention time) would then be evaluated. A robust method would show minimal variation in results when these parameters are changed.

Ruggedness , often considered a measure of the reproducibility of the test results under the variation in conditions between laboratories, is assessed by having the analytical method performed by different analysts in different laboratories using different instruments. The results from these different settings are then compared to assess the degree of reproducibility.

The evaluation of robustness and ruggedness is crucial for ensuring that an analytical method can be successfully transferred and implemented in different laboratory environments. The absence of published research on this compound means that no specific data on the robustness and ruggedness of any analytical method for this compound can be provided.

A hypothetical data table illustrating the results of a robustness study might look as follows:

Hypothetical Data Table for Robustness Testing of an LC-MS/MS Method for this compound

| Parameter | Variation | Mean Peak Area (n=3) | % Change from Nominal |

| Flow Rate | 0.9 mL/min | 12345 | -1.2 |

| 1.1 mL/min | 12678 | +1.4 | |

| Mobile Phase pH | 3.3 | 12489 | -0.1 |

| 3.7 | 12523 | +0.2 | |

| Column Temperature | 38 °C | 12550 | +0.4 |

| 42 °C | 12460 | -0.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential Research Applications and Future Directions

Role as a Key Intermediate in Organic Synthesis and Chemical Biology

3-Isopropylpiperidin-3-ol (B571949) hydrochloride is a key intermediate, providing a robust framework for the synthesis of more complex molecular architectures. sigmaaldrich.com The piperidine (B6355638) ring is one of the most common heterocyclic structures found in the pharmaceutical industry. nih.govnih.gov As a substituted piperidinol, this compound serves as a foundational element for creating libraries of novel compounds with potential biological activities.

The inherent reactivity of 3-Isopropylpiperidin-3-ol hydrochloride makes it an excellent starting point for generating novel heterocyclic systems. The secondary amine can undergo a variety of standard transformations, including N-alkylation, N-acylation, and reductive amination, to introduce diverse substituents. Furthermore, the tertiary hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, or it can be eliminated to introduce unsaturation. These modifications can lead to the formation of bicyclic or more complex polycyclic systems, expanding the chemical space accessible to researchers. Heterocyclic building blocks are fundamental in the discovery of new pharmaceuticals and therapeutic drugs. ossila.com

The piperidine motif is central to the structure of numerous alkaloids and other complex natural products. nih.govajchem-a.com Phenylglycinol-derived oxazolopiperidone lactams, for instance, are versatile building blocks for the enantioselective construction of structurally diverse piperidine-containing natural products. researchgate.net Similarly, this compound can serve as a valuable chiral building block for the total synthesis of natural products or their analogues. The stereocenter at the C3 position can be leveraged to introduce chirality into the target molecule, which is often crucial for biological activity. Its structure can be incorporated into synthetic strategies aimed at producing compounds like pelletierine (B1199966) or coniine analogues, which are known natural products containing substituted piperidine rings. researchgate.net

Development of Chemical Probes and Tools for Biological Research

Saturated N-alkyl heterocycles are significant structural motifs in the design of small-molecule biological probes. acs.org The development of chemical tools to investigate biological pathways is a critical area of chemical biology. This compound can serve as a scaffold for the design of such probes. By attaching reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to either the nitrogen or via the hydroxyl group, researchers can create molecular tools to study protein-ligand interactions, visualize biological processes, or identify the cellular targets of bioactive compounds. The introduction of a chiral piperidine scaffold can enhance biological activity and selectivity, which is a key consideration in the design of potent and specific chemical probes. thieme-connect.comthieme-connect.com

Challenges and Opportunities in the Synthesis and Characterization of Substituted Piperidinols

Despite their utility, the synthesis and characterization of substituted piperidinols are not without challenges. A primary hurdle is the stereoselective synthesis of these compounds, especially when multiple chiral centers are present. nih.govresearchgate.net For 3-Isopropylpiperidin-3-ol, the C3 position is a stereocenter, and controlling its absolute and relative stereochemistry during synthesis is a significant challenge that often requires sophisticated asymmetric synthesis strategies or chiral resolution techniques. nih.gov The characterization of these isomers can also be complex, requiring advanced NMR techniques and chiral chromatography to distinguish between different diastereomers and enantiomers. rsc.org

These challenges, however, create opportunities for innovation. There is a continuous need for novel, efficient, and highly stereoselective methods for constructing substituted piperidines. nih.gov The development of new catalytic systems (e.g., using gold or rhodium) and modular synthetic approaches represents a major area of current research, aiming to provide more straightforward access to these valuable compounds. nih.govnih.gov

Emerging Technologies in Synthetic and Analytical Chemistry Applicable to the Compound

Recent advancements in technology offer powerful new tools for the synthesis and analysis of compounds like this compound.

Synthetic Technologies : Flow chemistry is emerging as a highly efficient method for synthesizing piperidine derivatives. researchgate.netunimi.it Continuous flow reactors offer enhanced safety, scalability, and reaction control, allowing for rapid access to libraries of compounds. organic-chemistry.orgacs.org Furthermore, novel biocatalytic methods and late-stage C-H functionalization techniques are providing unprecedented ways to create and modify complex 3D molecules from piperidine cores, often reducing multi-step processes to just a few efficient transformations. news-medical.net

Analytical Technologies : The chiral nature of this compound necessitates advanced analytical techniques for its characterization. Modern high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs), capillary electrophoresis (CE), and supercritical fluid chromatography (SFC) are indispensable tools for chiral separation and analysis. mdpi.comresearchgate.netwikipedia.org Emerging mass spectrometry (MS) methods, including ion mobility-mass spectrometry (IM-MS), are also being developed for the direct detection and discrimination of enantiomers without prior separation. acs.org

Multidisciplinary Research Collaborations

The full potential of this compound can only be realized through multidisciplinary collaborations. The journey from a simple building block to a validated biological tool or a drug candidate requires the combined expertise of various scientific disciplines.

Organic and Medicinal Chemists are needed to design and execute the synthesis of the compound and its derivatives. researchgate.net

Computational Chemists can use modeling and simulation to predict the properties of new derivatives and their interactions with biological targets.

Pharmacologists and Biologists are essential for evaluating the biological activity of the synthesized compounds in cellular and animal models. nih.gov

Analytical Chemists provide the crucial expertise needed to purify, characterize, and quantify the compounds, ensuring their purity and stability.

Such collaborative efforts are fundamental to translating the synthetic potential of a versatile building block like this compound into tangible advancements in science and medicine.

Data Tables

Table 1: Physicochemical Properties of 3-Isopropylpiperidin-3-ol and its Hydrochloride Salt

This table is interactive. Click on the headers to sort.

| Property | 3-Isopropylpiperidin-3-ol | This compound |

| CAS Number | 1339027-25-6 | 1956355-25-1 |

| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol |

| Appearance | Data not available | Data not available |

| Chirality | Chiral (racemic mixture unless specified) | Chiral (racemic mixture unless specified) |

Table 2: Potential Synthetic Modifications and Applications

This table is interactive. Use the search box to filter results.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure | Potential Application |

| Secondary Amine | N-Alkylation | Alkyl halides (e.g., Benzyl bromide) | N-Alkyl piperidine | Modify solubility, steric bulk, biological targeting |

| Secondary Amine | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperidine (Amide) | Introduce new functional groups, create prodrugs |

| Secondary Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-Substituted piperidine | Build complex side chains |

| Secondary Amine | Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl piperidine | Amine protection, modify electronic properties |

| Tertiary Alcohol | Esterification | Carboxylic acids, Acyl chlorides | Piperidin-3-yl ester | Prodrug design, attachment of reporter molecules |

| Tertiary Alcohol | Etherification | Alkyl halides (Williamson synthesis) | 3-Alkoxy piperidine | Modify lipophilicity and metabolic stability |

| Tertiary Alcohol | Dehydration | Strong acid (e.g., H₂SO₄) | Tetrahydropyridine | Create unsaturated precursor for further reactions |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-Isopropylpiperidin-3-ol hydrochloride, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves reduction of ketone precursors (e.g., via catalytic hydrogenation or LiAlH₄) followed by cyclization to form the piperidine core. Acidic conditions (HCl) are used to isolate the hydrochloride salt . Critical parameters include:

- Temperature : Optimal cyclization occurs at 60–80°C to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance intermediate stability .

- Catalysts : Palladium or nickel catalysts improve reduction efficiency .

Q. How is this compound characterized to confirm structural integrity and purity?

- Answer : Use a combination of:

- NMR spectroscopy : and NMR verify stereochemistry and functional groups (e.g., -OH, isopropyl) .

- HPLC : Purity >98% is achievable with C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. Stability considerations:

- pH : Stable in acidic buffers (pH 2–5); degrades in alkaline conditions .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis, and what analytical methods validate enantiomeric excess?

- Answer :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereocenters .

- Chiral HPLC : Employ columns like Chiralpak AD-H to resolve enantiomers (e.g., 95% ee achieved for (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride) .

Q. How do researchers resolve contradictions in reported biological activity data for piperidine derivatives?

- Answer : Discrepancies often arise from: